molecular formula C14H20N2O6 B13828425 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol

2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol

Cat. No.: B13828425
M. Wt: 312.32 g/mol
InChI Key: JHLJTLRXJITMES-DDHJBXDOSA-N
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Description

2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring and a mannitol backbone, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. Common reagents used in these synthetic routes may include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, oxidizing agents such as PCC (pyridinium chlorochromate), and coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-D-mannitol: A stereoisomer with similar chemical properties but different biological activities.

    2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-sorbitol: A structurally related compound with a sorbitol backbone instead of mannitol.

Uniqueness

The uniqueness of 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol lies in its specific structural features and the resulting chemical and biological properties. Its combination of a pyrimidine ring and a mannitol backbone may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

1-[(2S,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H20N2O6/c1-3-4-21-7-10-11(12(18)9(6-17)22-10)16-5-8(2)13(19)15-14(16)20/h3,5,9-12,17-18H,1,4,6-7H2,2H3,(H,15,19,20)/t9-,10-,11-,12-/m1/s1

InChI Key

JHLJTLRXJITMES-DDHJBXDOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H](O[C@@H]([C@H]2O)CO)COCC=C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(OC(C2O)CO)COCC=C

Origin of Product

United States

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